

X-ray crystal structure determination of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

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Compound of Interest

Compound Name: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

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A Comparative Guide to the Structural Elucidation of BOC-(1R,3S)-3-aminocyclopentane Carboxylic Acid: X-ray Crystallography vs. NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative overview of two primary techniques for the structural elucidation of small organic molecules like **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid**: single-crystal X-ray diffraction (scXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a specific crystal structure for **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid** is not publicly available, this guide will present generalized experimental protocols and comparative data applicable to this and similar small molecules.

Data Presentation: A Head-to-Head Comparison

The choice between X-ray crystallography and NMR spectroscopy often depends on the specific research question, the nature of the sample, and the desired level of structural detail. The following table summarizes the key characteristics and performance of each technique.

Feature	Single-Crystal X-ray Diffraction (scXRD)	Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase	Solid (single crystal)	Solution
Primary Output	3D electron density map, atomic coordinates	Chemical shifts, coupling constants, NOEs
Structural Information	Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry[1]	Connectivity, relative stereochemistry, conformational dynamics[2]
Sample Requirement	High-quality single crystal (typically 0.1-0.5 mm)[3]	1-10 mg dissolved in a suitable deuterated solvent
Throughput	Can be high with modern automated systems, but crystal growth can be a bottleneck[4]	Generally faster for initial characterization, but full 2D/3D structure elucidation can be time-consuming
Key Advantage	Provides a definitive, high-resolution solid-state structure[1][5]	Reveals the structure and dynamics in a solution state, which can be more biologically relevant[2][6]
Main Limitation	The need to grow diffraction-quality crystals can be challenging or impossible for some molecules[7][8]	Can be difficult to determine absolute configuration; spectral complexity increases with molecular size[9][10]

Experimental Protocols

Below are detailed, generalized methodologies for the structural analysis of a small organic molecule like **BOC-(1R,3S)-3-aminocyclopentane carboxylic acid** using both scXRD and NMR spectroscopy.

Single-Crystal X-ray Diffraction (scXRD) Protocol

- **Crystal Growth:** High-quality single crystals are the foremost requirement for scXRD.[7] This is often the most challenging step. Common methods for small molecules include:
 - **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.
 - **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
 - **Cooling:** A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal formation.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.[11]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[3][11]
- **Data Processing:** The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[11]
- **Structure Solution and Refinement:** The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data, resulting in the final crystal structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

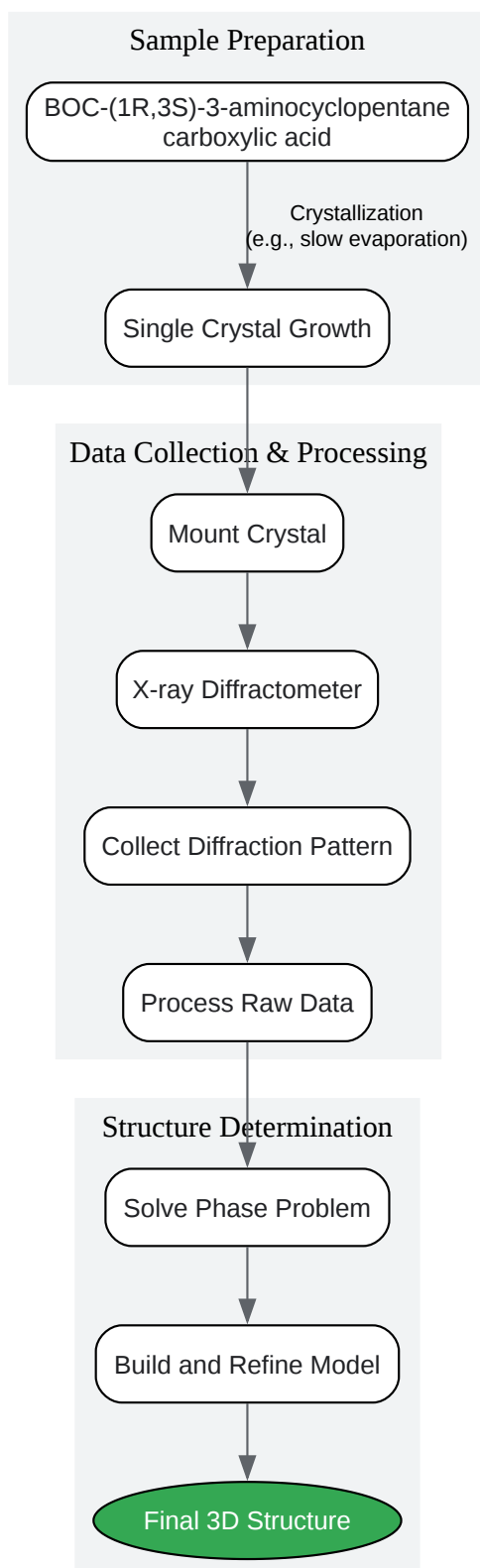
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it must dissolve the compound and should not have signals that overlap with key sample signals. A

small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- 1D NMR Spectra Acquisition:
 - ^1H NMR: This is the most common NMR experiment and provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
 - ^{13}C NMR: This experiment provides information about the carbon skeleton of the molecule. It is often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- 2D NMR Spectra Acquisition (for detailed structural elucidation):
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds), which is crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the 3D structure and stereochemistry.^[12]
- Data Analysis and Structure Determination: The various 1D and 2D NMR spectra are analyzed together to piece together the molecular structure. Chemical shifts indicate the electronic environment of each nucleus, coupling constants provide information about dihedral angles, and NOEs reveal through-space proximities.

Visualizing the Workflows and Comparisons

To further clarify the processes and key differences, the following diagrams are provided.



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